molecular formula C5H13N3O B1620702 4-T-butylsemicarbazide CAS No. 74255-46-2

4-T-butylsemicarbazide

Cat. No. B1620702
Key on ui cas rn: 74255-46-2
M. Wt: 131.18 g/mol
InChI Key: RQRLGHDOAMWLLQ-UHFFFAOYSA-N
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Patent
US05064751

Procedure details

To a solution of 30 g of hydrazine hydrate (80%) in 100 ml of ethanol was added dropwise 34 ml of t-butyl isocyanate under ice-cooling, followed by stirring for 1 hour. After stirring at room temperature for an additional 3 hours, a saturated aqueous solution of sodium chloride was added to the reaction solution. The mixture was extracted three ,times with ethyl acetate, and the organic layer was distilled under reduced pressure. To the residue was added 65 ml of a 10% hydrochloric acid aqueous solution. After washing with chloroform, 16 ml of a 50% aqueous solution of sodium hydroxide was added thereto, and sodium chloride was further added thereto The mixture was extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure. Recrystallization of the residue from n-hexane/ethyl acetate (9:1 by volume) to obtain 36 g of 4-t-butylsemicarbazide (melting point:109 -110 ° C.).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4]([N:8]=[C:9]=[O:10])([CH3:7])([CH3:6])[CH3:5].[Cl-].[Na+]>C(O)C>[C:4]([NH:8][C:9](=[O:10])[NH:2][NH2:3])([CH3:7])([CH3:6])[CH3:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O.NN
Name
Quantity
34 mL
Type
reactant
Smiles
C(C)(C)(C)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring at room temperature for an additional 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three
DISTILLATION
Type
DISTILLATION
Details
with ethyl acetate, and the organic layer was distilled under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 65 ml of a 10% hydrochloric acid aqueous solution
WASH
Type
WASH
Details
After washing with chloroform, 16 ml of a 50% aqueous solution of sodium hydroxide
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
sodium chloride was further added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from n-hexane/ethyl acetate (9:1 by volume)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)NC(NN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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